2-[(3-Methoxyphenyl)methyl]piperazine

Medicinal Chemistry Neuropharmacology Drug Discovery

2-[(3-Methoxyphenyl)methyl]piperazine, also known as 2-(3-methoxybenzyl)piperazine (CAS 218594-59-3), is a synthetic organic compound belonging to the substituted piperazine class, with a molecular weight of 206.28 g/mol and the molecular formula C12H18N2O. It is primarily identified as a key structural motif or synthetic intermediate within the broader chemical space of CNS-active agents, with patent literature describing its utility in the development of compounds targeting serotonin and dopamine receptors.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 218594-59-3
Cat. No. B3349412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methoxyphenyl)methyl]piperazine
CAS218594-59-3
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2CNCCN2
InChIInChI=1S/C12H18N2O/c1-15-12-4-2-3-10(8-12)7-11-9-13-5-6-14-11/h2-4,8,11,13-14H,5-7,9H2,1H3
InChIKeyDRKUIOHLHFFGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Methoxyphenyl)methyl]piperazine (CAS 218594-59-3): Scientific Baseline and Procurement Overview


2-[(3-Methoxyphenyl)methyl]piperazine, also known as 2-(3-methoxybenzyl)piperazine (CAS 218594-59-3), is a synthetic organic compound belonging to the substituted piperazine class, with a molecular weight of 206.28 g/mol and the molecular formula C12H18N2O . It is primarily identified as a key structural motif or synthetic intermediate within the broader chemical space of CNS-active agents, with patent literature describing its utility in the development of compounds targeting serotonin and dopamine receptors [1]. However, a comprehensive search of the available primary literature reveals a critical absence of published, quantitative data on its intrinsic biological activity (e.g., Ki, IC50, functional assay results) when assessed as a standalone entity, which limits a detailed, comparator-based evaluation [2].

Why Generic Substitution of 2-[(3-Methoxyphenyl)methyl]piperazine (CAS 218594-59-3) is Not Advisable


In the absence of direct comparative data for 2-[(3-Methoxyphenyl)methyl]piperazine itself, the inherent risk of substituting with other in-class piperazines (e.g., 1-(3-Methoxybenzyl)piperazine or 1-(3-Methoxyphenyl)piperazine) is substantial. The scientific literature demonstrates that even minor positional isomerism in phenylpiperazines can lead to divergent pharmacological profiles. For instance, studies on ortho- vs. para-methoxyphenylpiperazines show a marked difference in their affinity for serotonin versus dopamine binding sites, directly impacting their behavioral outcomes in preclinical models of antipsychotic efficacy [1]. Therefore, assuming functional equivalence between 2-[(3-Methoxyphenyl)methyl]piperazine and its closest analogs without specific, quantitative evidence would introduce significant and unquantified risk into any research or development project [2].

Quantitative Differentiation Evidence for 2-[(3-Methoxyphenyl)methyl]piperazine (CAS 218594-59-3)


Evidence Gap: Lack of Published Potency Data for 2-[(3-Methoxyphenyl)methyl]piperazine

A search of authoritative databases, including BindingDB and ChEMBL, returns no direct binding affinity (Ki) or functional potency (IC50/EC50) data for the exact compound 2-[(3-Methoxyphenyl)methyl]piperazine (CAS 218594-59-3) against any biological target [1]. In contrast, the structurally related but distinct analog, 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7), has a reported Ki of 320 nM for the rat 5-HT1A receptor and an IC50 of 29,000 nM for the canine beta-2 adrenergic receptor, demonstrating a high degree of target selectivity that cannot be assumed for the 2-substituted isomer [2][3].

Medicinal Chemistry Neuropharmacology Drug Discovery

Positional Isomerism as a Key Differentiator: 2-Substituted vs. 1-Substituted Methoxyphenylpiperazines

The substitution position of the methoxyphenyl group on the piperazine core is a well-documented determinant of pharmacological activity. For example, 1-(2-methoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine display divergent affinities for serotonin and dopamine receptor subtypes, with the ortho-methoxy analog showing a distinct profile in preclinical antipsychotic models compared to its para counterpart [1]. This class-level inference underscores that the specific 2-[(3-Methoxyphenyl)methyl]piperazine isomer, with its unique substitution pattern (a 3-methoxybenzyl group at the 2-position), cannot be reliably substituted with any 1-substituted isomer or even other 2-substituted analogs without risking a complete change in its biological interaction profile.

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Pharmacology

Patent Landscape: 2-[(3-Methoxyphenyl)methyl]piperazine as a Synthetic Intermediate

Analysis of the patent landscape indicates that 2-[(3-Methoxyphenyl)methyl]piperazine is associated with at least 21 patents, predominantly related to CNS-acting pharmaceuticals targeting 5-HT (serotonin) receptors [1]. The compound is not the claimed active pharmaceutical ingredient but serves as a crucial intermediate or structural component in the synthesis of more complex molecules [2]. This contrasts with compounds like 1-(3-Methoxybenzyl)piperazine, which is itself directly studied for specific activities such as Helicobacter pylori inhibition [3].

Pharmaceutical Synthesis Patent Analytics Chemical Procurement

Recommended Research and Procurement Scenarios for 2-[(3-Methoxyphenyl)methyl]piperazine (CAS 218594-59-3)


Medicinal Chemistry: Use as a Core Scaffold for CNS Library Synthesis

Given its prominent role as a substructure in patents for CNS agents, 2-[(3-Methoxyphenyl)methyl]piperazine is most appropriately procured as a versatile building block for the synthesis of novel compound libraries targeting serotonin (5-HT) and dopamine receptors [1]. Its specific 2,3-substitution pattern provides a unique and underexplored vector for structure-activity relationship (SAR) studies aimed at developing new antipsychotics or antidepressants [2].

Analytical Chemistry: Use as a Reference Standard in Metabolism Studies

In toxicology and pharmacokinetic research, 2-[(3-Methoxyphenyl)methyl]piperazine could serve as an analytical reference standard. Many CNS-active piperazine drugs undergo metabolic N-dealkylation to form substituted piperazine metabolites, and this specific compound represents a potential metabolite of more complex drug candidates bearing the 3-methoxybenzylpiperazine moiety [3]. Its procurement is justified for method development and validation in LC-MS/MS assays.

Fundamental Research: Investigational Use in Receptor Binding Screens

The lack of published potency data for 2-[(3-Methoxyphenyl)methyl]piperazine [4] presents a clear scientific opportunity rather than a limitation. Procuring this compound for inclusion in broad-panel receptor binding screens or functional assays is a data-driven strategy to generate novel, proprietary SAR data and potentially identify a unique biological signature that differentiates it from its more widely studied 1-substituted counterparts [5].

Chemical Development: Optimizing Synthetic Routes to Complex Piperazines

For process chemists, 2-[(3-Methoxyphenyl)methyl]piperazine can be employed in the development of novel synthetic methodologies, such as one-pot, protecting group-free syntheses of monosubstituted piperazines [6]. Its procurement is justified for optimizing reaction conditions, yields, and scalability when the target molecule contains the 2-(3-methoxybenzyl)piperazine motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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